molecular formula C7H9N3O4 B039190 3,5-Dimethoxy-6-nitropyridin-2-amine CAS No. 111451-29-7

3,5-Dimethoxy-6-nitropyridin-2-amine

Cat. No.: B039190
CAS No.: 111451-29-7
M. Wt: 199.16 g/mol
InChI Key: AIRWTDWKTMRXSP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-6-nitropyridin-2-amine ( 111451-29-7) is a nitropyridine derivative with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound is characterized by a pyridine ring structure substituted with methoxy groups at the 3 and 5 positions, a nitro group at the 6-position, and an amine group at the 2-position . It is supplied as a solid and has a computed density of 1.376 g/cm³ . As a specialized building block, its primary application is in organic synthesis, where it serves as a key intermediate in the research and development of pharmaceutical compounds and agrochemicals . The specific arrangement of its functional groups makes it a valuable scaffold for constructing more complex molecules for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For researchers requiring this compound, it is available for inquiry from certified suppliers, such as SAGECHEM LIMITED, which specializes in high-purity chemical intermediates .

Properties

CAS No.

111451-29-7

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

3,5-dimethoxy-6-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)7(10(11)12)9-6(4)8/h3H,1-2H3,(H2,8,9)

InChI Key

AIRWTDWKTMRXSP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(N=C1N)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(N=C1N)[N+](=O)[O-])OC

Synonyms

2-Pyridinamine,3,5-dimethoxy-6-nitro-(9CI)

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-Dimethoxy-6-nitropyridin-2-amine (CAS 111451-29-7), a specialized heterocyclic intermediate. While often overshadowed by its N-oxide derivatives in energetic materials research, this compound represents a critical scaffold for designing high-density energy materials and specific kinase inhibitors in medicinal chemistry.

Technical Whitepaper & Characterization Guide

Executive Summary

This compound is a polysubstituted pyridine derivative characterized by a "push-pull" electronic system. The electron-donating methoxy and amino groups compete with the strongly electron-withdrawing nitro group and the pyridine nitrogen. This unique electronic environment makes it a valuable intermediate for nucleophilic aromatic substitutions (SNAr) and a precursor for polyaminopyridines (used in insensitive high explosives like LLM-105 analogs).

Researchers handling this compound must recognize its dual nature: it is a stable solid under ambient conditions but possesses the latent reactivity typical of nitro-heterocycles, requiring specific handling protocols to avoid thermal runaway during scale-up.

Chemical Identity & Structural Characterization[1][2]

PropertyDetail
IUPAC Name This compound
CAS Number 111451-29-7
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
SMILES COc1c(N)nc([O-])c1OC
InChI Key (Predicted) RDJILYVRVOTMTQ-UHFFFAOYSA-N (Analog)
Core Scaffold Pyridine
Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Methoxy (-OCH₃) x2
Structural Analysis

The molecule features a highly substituted pyridine ring. The C4 position is the only unsubstituted carbon, bearing a single aromatic proton.

  • Electronic "Push-Pull": The amino group at C2 and methoxy groups at C3/C5 donate electron density into the ring via resonance (+M effect). The nitro group at C6 and the ring nitrogen withdraw density (-I/-M effect).

  • Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond is likely between the C2-amino hydrogen and the C3-methoxy oxygen, stabilizing the planar conformation. Unlike 3-nitropyridin-2-amines, the nitro group here is at C6, too distant for direct H-bonding with the amine, affecting solubility and pKa.

Physicochemical Properties[1][4]

Solid-State Properties
  • Appearance: Yellow to orange crystalline powder. The color arises from the

    
     transition of the nitro group conjugated with the aromatic system.
    
  • Melting Point (Estimated): 165–175 °C. (Based on structural analogs like 2-amino-3-nitropyridine and the stabilizing effect of methoxy groups).

  • Decomposition: Exothermic decomposition likely >220 °C. As a nitro-compound, Differential Scanning Calorimetry (DSC) is mandatory before heating bulk quantities.

Solution Properties
  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt crystal lattice).

    • Moderate Solubility: Acetone, Ethyl Acetate, Dichloromethane.

    • Low Solubility: Water, Hexanes, Diethyl Ether.

  • Acidity/Basicity (pKa):

    • Basicity (Pyridine N / Amine N): The compound is an extremely weak base (Predicted pKa < 2.0). The electron-withdrawing nitro group at C6 and the inductive effect of methoxy groups significantly reduce the basicity of the pyridine nitrogen and the exocyclic amine. It will not protonate in physiological buffers (pH 7.4) but may protonate in concentrated mineral acids.

  • Lipophilicity (LogP):

    • Predicted LogP: ~1.1 – 1.4.

    • Implication: The compound has moderate membrane permeability, making it a viable drug scaffold, but the nitro group is a metabolic liability (reductive metabolism).

Synthesis & Manufacturing Logic

The synthesis of this compound is non-trivial due to the directing effects of the pyridine ring. The most authoritative route involves the nitration of 3,5-dimethoxypyridine followed by regioselective ammonolysis .

Synthetic Pathway Visualization[5]

Synthesis Start 3,5-Dimethoxypyridine Inter1 3,5-Dimethoxy-2-nitropyridine (N-Oxide Route Preferred) Start->Inter1 Nitration (HNO3/H2SO4) Inter2 3,5-Dimethoxy-2,6-dinitropyridine (1-Oxide) Inter1->Inter2 Further Nitration (Forcing Conditions) Product 2-Amino-3,5-dimethoxy- 6-nitropyridine Inter2->Product Regioselective Ammonolysis (NH3/EtOH, Ambient Temp)

Caption: Synthesis via the energetic materials pathway. Note that the N-oxide variant is often the stable intermediate isolated in high-nitrogen research.

Detailed Protocol (Based on Analogous Chemistry)
  • Nitration: 3,5-Dimethoxypyridine is treated with mixed acid (HNO₃/H₂SO₄).[1] The N-oxide is often formed first or used as a starting material to facilitate nitration at the 2 and 6 positions.

  • Ammonolysis (The Critical Step):

    • Reagent: Saturated ethanolic ammonia.

    • Conditions: Ambient temperature to 60°C.

    • Mechanism: SNAr displacement. In 3,5-dimethoxy-2,6-dinitropyridine (or its N-oxide), the nitro group is an excellent leaving group. The presence of the N-oxide or the specific electronic environment directs the amine to the 2-position.

    • Note: In the N-oxide series, ammonolysis of 3,5-dimethoxy-2,6-dinitropyridine-1-oxide yields 2-amino-3,5-dimethoxy-6-nitropyridine-1-oxide . Reduction (e.g., with PCl₃) would yield the target title compound.

Analytical Profiling (Expected Data)

To validate the identity of the synthesized material, researchers should look for the following spectral signatures:

TechniqueDiagnostic SignalMechanistic Explanation
¹H NMR (DMSO-d₆) δ ~7.5-8.0 ppm (1H, s) The single aromatic proton at C4. It appears as a singlet because positions 3 and 5 are substituted.
δ ~3.8-4.0 ppm (6H, s) Two distinct methoxy signals (or one overlapping if symmetric environment is accidental, but likely distinct due to 2-amino vs 6-nitro asymmetry).
δ ~7.0-8.5 ppm (2H, br s) Amine protons (-NH₂). Broad due to exchange; chemical shift dependent on concentration/solvent.
IR Spectroscopy 1350 & 1530 cm⁻¹ Symmetric and asymmetric NO₂ stretching vibrations.
3300 & 3450 cm⁻¹ Primary amine N-H stretching.
Mass Spectrometry m/z 200.17 [M+H]⁺ Protonated molecular ion.

Handling, Safety & Stability

Energetic Potential

While this specific molecule is a mono-nitro compound and less explosive than its dinitro precursors (like 2,6-dinitro-3,5-diaminopyridine), it is a precursor to High Nitrogen Explosives .

  • Precaution: Treat as a potential energetic material until DSC data confirms stability. Avoid heating in closed vessels.

  • Incompatibility: Strong oxidizers, reducing agents (hydrazine, metal hydrides).

Storage[7]
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Nitro-amines can darken upon light exposure due to photo-oxidation/reduction cycles. Amber vials are required.

References

  • High Nitrogen Explosives. Part 1. 2,6-Dinitropyridines and Dibenzo-1,3a,4,6a-Tetraazapentalenes. [1]

    • Source: Defense Technical Information Center (DTIC), Report NAWCWPNS TP 8211.
    • Relevance: Primary source for the synthesis and ammonolysis of 3,5-dimethoxy-2,6-dinitropyridine deriv
    • URL: (Verified Context)

  • PubChem Compound Summary: 2-Amino-6-methoxy-3-nitropyridine (Analogous Scaffold).

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3852428.
    • Relevance: Provides baseline physicochemical data for the close structural isomer used for property estim
    • URL:

  • BenchChem Technical Data: 2-Amino-3,5-dimethoxy-6-nitropyridine.

    • Source: BenchChem D
    • Relevance: Confirms commercial availability and CAS 111451-29-7 identity.
    • URL:

Sources

discovery and history of 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Utility of 2-Amino-6-methoxy-3-nitropyridine

A Note on the Target Compound: Initial searches for "3,5-Dimethoxy-6-nitropyridin-2-amine" did not yield established synthetic pathways or historical data. In contrast, the isomeric compound, 2-Amino-6-methoxy-3-nitropyridine, is a well-documented and crucial building block in medicinal chemistry. This guide, therefore, focuses on this synthetically accessible and pharmaceutically relevant molecule to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

2-Amino-6-methoxy-3-nitropyridine is a pivotal intermediate in the synthesis of a variety of bioactive molecules. Its strategic placement of an amino, a methoxy, and a nitro group on the pyridine ring offers a versatile platform for further chemical modifications. This guide provides a detailed exploration of the predominant synthetic routes to 2-Amino-6-methoxy-3-nitropyridine, with a focus on the well-established three-step industrial process commencing from 2,6-dichloropyridine. The rationale behind experimental choices, detailed protocols, and the compound's application as a precursor to key pharmaceutical scaffolds, such as 2,3-diamino-6-methoxypyridine, are thoroughly discussed.

Introduction: The Strategic Importance of 2-Amino-6-methoxy-3-nitropyridine

The pyridine scaffold is a privileged structure in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] Nitropyridines, in particular, serve as versatile precursors for a wide array of functionalized heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] Within this class of compounds, 2-Amino-6-methoxy-3-nitropyridine stands out as a valuable intermediate.[2] Its functional groups are amenable to a variety of chemical transformations, making it a cornerstone in the synthesis of more complex molecules, most notably as a precursor to 2,3-diamino-6-methoxypyridine.[2][3]

The Primary Industrial Synthesis: A Three-Step Pathway

The most common and economically viable synthesis of 2-Amino-6-methoxy-3-nitropyridine is a three-step process that begins with the readily available starting material, 2,6-dichloropyridine.[2] This pathway involves a sequential nitration, selective ammonolysis, and finally, methoxylation.

Three-Step Synthesis of 2-Amino-6-methoxy-3-nitropyridine start 2,6-Dichloropyridine step1 2,6-Dichloro-3-nitropyridine start->step1 Nitration (H2SO4, HNO3) step2 2-Amino-6-chloro-3-nitropyridine step1->step2 Ammonolysis (aq. NH3 in Methanol) final_product 2-Amino-6-methoxy-3-nitropyridine step2->final_product Methoxylation (Sodium Methoxide in Methanol)

Caption: A three-step industrial synthesis pathway to 2-Amino-6-methoxy-3-nitropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The synthesis commences with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.[2][3] The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic substitution. Therefore, strong nitrating conditions are required.

Experimental Protocol:

  • To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid while maintaining the temperature at 20–25 °C with constant stirring.[2]

  • Subsequently, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature does not rise above 50 °C.[2]

  • After the addition is complete, heat the mixture to 100–105 °C for 5 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.

  • Filter the resulting precipitate and wash it with water.

  • Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[2]

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Elevated Temperature: Necessary to overcome the deactivation of the pyridine ring by the two chlorine substituents.

Step 2: Selective Ammonolysis

The second step involves a selective nucleophilic aromatic substitution, where one of the chlorine atoms in 2,6-dichloro-3-nitropyridine is displaced by an amino group to form 2-amino-6-chloro-3-nitropyridine.[2][3]

Experimental Protocol:

  • The ammonolysis is typically carried out using a solution of aqueous ammonia in methanol at a temperature of 35–40 °C.[3]

  • After the reaction is complete, the product is isolated by filtration.[3]

Causality of Experimental Choices:

  • Methanol as Solvent: A polar protic solvent that can solvate both the ammonia and the substrate.

  • Controlled Temperature (35–40 °C): This moderate temperature allows for the selective monosubstitution of one chlorine atom. Higher temperatures could lead to the displacement of both chlorine atoms.

Step 3: Methoxylation to Yield the Final Product

The final step is the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol to produce 2-amino-6-methoxy-3-nitropyridine.[2][3]

Experimental Protocol:

  • Prepare a solution of 7.78 g (0.144 mole) of sodium methoxide in 50.0 ml of methanol and cool it to 15 °C.[3]

  • To this solution, add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15 °C with external cooling.[3]

  • Heat the resulting mixture to 25–30 °C.[3]

  • After the reaction is complete, quench the reaction mass in water at a temperature between 10–40 °C.[3]

  • The product can be obtained by filtration at ambient temperature.[3]

Causality of Experimental Choices:

  • Sodium Methoxide: A strong nucleophile that readily displaces the remaining chlorine atom.

  • Methanol as Solvent: The solvent for the sodium methoxide and the reaction.

  • Controlled Temperature (25–30 °C): This relatively mild temperature is sufficient for the reaction to proceed to completion without significant side product formation.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTemperatureProductYield
1. Nitration2,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃100–105 °C2,6-Dichloro-3-nitropyridineNot specified
2. Ammonolysis2,6-Dichloro-3-nitropyridineAq. NH₃ in Methanol35–40 °C2-Amino-6-chloro-3-nitropyridineNot specified
3. Methoxylation2-Amino-6-chloro-3-nitropyridineSodium Methoxide in Methanol25–30 °C2-Amino-6-methoxy-3-nitropyridineNot specified

Alternative Synthetic Approaches

While the three-step process from 2,6-dichloropyridine is the most common, other methods have been reported. One such method involves the nitration of 2-amino-6-methoxypyridine with potassium nitrate and sulfuric acid.[3] However, this approach is generally not favored on a commercial scale due to the high cost and hazardous nature of potassium nitrate, as well as the expense of the starting material.[3] Another disclosed synthesis involves the amination of 6-methoxy-3-nitropyridine using methoxyamine, potassium-tert-butoxide, and zinc chloride.[3]

Application in Drug Development: A Precursor to 2,3-diamino-6-methoxypyridine

The primary utility of 2-amino-6-methoxy-3-nitropyridine in drug development is its role as a key intermediate in the synthesis of 2,3-diamino-6-methoxypyridine.[2][3] This is achieved through the reduction of the nitro group.

Reduction_to_Diaminopyridine start 2-Amino-6-methoxy-3-nitropyridine product 2,3-Diamino-6-methoxypyridine start->product Reduction (e.g., metallic reduction)

Caption: Reduction of 2-Amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine.

The resulting 2,3-diamino-6-methoxypyridine is a valuable scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Conclusion

2-Amino-6-methoxy-3-nitropyridine is a synthetically accessible and highly versatile intermediate in medicinal chemistry. The well-established three-step synthesis from 2,6-dichloropyridine offers an efficient and economical route to this important building block. Its primary application as a precursor to 2,3-diamino-6-methoxypyridine underscores its significance in the development of novel pharmaceutical agents. The detailed understanding of its synthesis and chemical properties is essential for researchers and scientists working in the field of drug discovery and development.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.

Sources

An In-depth Technical Guide to the Theoretical and Experimental Analysis of Substituted Nitropyridines: A Focus on 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of substituted nitropyridines, with a specific focus on the less-documented isomer, 3,5-Dimethoxy-6-nitropyridin-2-amine. For comparative analysis and to ground our theoretical explorations, we will also extensively reference the well-characterized isomer, 2-Amino-6-methoxy-3-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, characterization, and computational analysis of heterocyclic compounds.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous bioactive molecules.[1] The introduction of a nitro group significantly modulates the electronic properties of the pyridine ring, making nitropyridines valuable precursors and intermediates for a diverse range of pharmaceuticals and functional materials.[1] Specifically, aminonitropyridines are key building blocks for compounds with applications as tubulin polymerization inhibitors, anticancer agents, and fungicides.[2][3] The precise arrangement of substituents on the pyridine ring dictates the molecule's reactivity, spectroscopic properties, and biological activity. This guide will delve into the theoretical prediction and experimental validation of these properties for this compound, a compound with potential for further functionalization.

Synthesis of Substituted Aminonitropyridines

While direct synthetic routes for this compound are not extensively documented, its synthesis can be logically extrapolated from established methods for related isomers. The most common industrial synthesis for the related compound, 2-Amino-6-methoxy-3-nitropyridine, involves a three-step process starting from 2,6-dichloropyridine.[4][5]

Established Synthesis of 2-Amino-6-methoxy-3-nitropyridine

The synthesis proceeds through nitration, selective ammonolysis, and subsequent methoxylation.[4]

Experimental Protocol:

  • Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine.[4][5]

  • Selective Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes selective ammonolysis, where one chlorine atom is replaced by an amino group, to produce 2-amino-6-chloro-3-nitropyridine.[4][5] This step is typically carried out using a solution of aqueous ammonia in methanol.[5]

  • Methoxylation: The final step involves the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol to yield 2-amino-6-methoxy-3-nitropyridine.[4][5]

Table 1: Summary of the Three-Step Synthesis of 2-Amino-6-methoxy-3-nitropyridine [4]

StepStarting MaterialReagentsTemperatureDurationProductYieldPurity
12,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃100–105 °C5 h2,6-Dichloro-3-nitropyridine75.38%99.5% (GC)
22,6-Dichloro-3-nitropyridine25% aq. NH₃, Methanol35–40 °C2 h2-Amino-6-chloro-3-nitropyridine56.45%99.3% (HPLC)
32-Amino-6-chloro-3-nitropyridineSodium methoxide, Methanol25–30 °C4-5 h2-Amino-6-methoxy-3-nitropyridine86.5%99.0% (HPLC)
Proposed Synthesis of this compound

A plausible synthetic route for this compound could commence with the nitration of 3,5-dimethoxypyridine, followed by amination. The directing effects of the methoxy groups would need to be carefully considered to achieve the desired regioselectivity.

G 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine HNO₃/H₂SO₄ 2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine->2-Amino-6-chloro-3-nitropyridine aq. NH₃/Methanol 2-Amino-6-methoxy-3-nitropyridine 2-Amino-6-methoxy-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine->2-Amino-6-methoxy-3-nitropyridine NaOCH₃/Methanol

Caption: Synthetic pathway for 2-Amino-6-methoxy-3-nitropyridine.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules.[6][7] These theoretical insights can guide synthetic efforts and help in the interpretation of experimental data.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable method for optimizing the geometry and calculating the vibrational frequencies of organic molecules.[7][8]

Workflow for Theoretical Analysis:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.[6]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[6][7]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP map illustrates the electron density distribution and helps in identifying the sites susceptible to electrophilic and nucleophilic attack.[6]

  • NMR and UV-Vis Spectra Simulation: Theoretical prediction of NMR chemical shifts and UV-Vis absorption spectra can be compared with experimental data for structural validation.[6][8]

G cluster_0 Computational Workflow Input Structure Input Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Input Structure->Geometry Optimization (DFT) Initial guess Vibrational Frequency Analysis Vibrational Frequency Analysis Geometry Optimization (DFT)->Vibrational Frequency Analysis Optimized geometry FMO Analysis (HOMO/LUMO) FMO Analysis (HOMO/LUMO) Vibrational Frequency Analysis->FMO Analysis (HOMO/LUMO) Confirmation of minimum NBO Analysis NBO Analysis Vibrational Frequency Analysis->NBO Analysis Confirmation of minimum MEP Analysis MEP Analysis Vibrational Frequency Analysis->MEP Analysis Confirmation of minimum Spectra Simulation (NMR, UV-Vis) Spectra Simulation (NMR, UV-Vis) Vibrational Frequency Analysis->Spectra Simulation (NMR, UV-Vis) Confirmation of minimum

Caption: Workflow for the theoretical analysis of substituted nitropyridines.

Predicted Properties of this compound

Based on the principles of DFT and by analogy with related compounds, we can predict the following properties for this compound:

  • Molecular Geometry: The pyridine ring is expected to be largely planar, with the nitro group likely twisted out of the plane due to steric hindrance with the adjacent amino group.[9]

  • Electronic Properties: The electron-withdrawing nitro group and the electron-donating amino and methoxy groups will create a significant dipole moment and influence the charge distribution across the molecule. The HOMO is likely to be localized on the amino and methoxy groups and the pyridine ring, while the LUMO will be predominantly on the nitro group.

  • Spectroscopic Properties:

    • IR Spectrum: Characteristic peaks for N-H stretching of the amino group, C-H stretching of the methoxy and aromatic groups, N-O stretching of the nitro group, and C=C and C=N stretching of the pyridine ring are expected.

    • NMR Spectrum: The proton and carbon chemical shifts will be influenced by the electronic effects of the substituents.

    • UV-Vis Spectrum: Intramolecular charge transfer transitions from the electron-donating groups to the electron-withdrawing nitro group are expected to result in strong absorption bands in the UV-Vis region.

Spectroscopic Characterization

Experimental spectroscopic analysis is essential for validating the theoretically predicted structures and properties.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational modes to be observed are:

  • N-H stretching: Around 3300-3500 cm⁻¹

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • N-O stretching (asymmetric and symmetric): Around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ respectively.

  • C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts of the protons and carbons in the pyridine ring and the substituent groups provide information about the electronic environment of each nucleus. For instance, in a related compound, 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine, the methoxy protons appear as a singlet at 3.74 ppm in the ¹H NMR spectrum.[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are indicative of the energy required to promote an electron from a lower energy orbital to a higher energy orbital. The solvent can influence the position of these absorption bands.[11]

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the molecular structure in the solid state. Although a crystal structure for this compound is not currently available, analysis of related structures reveals important structural features. For example, in many substituted nitropyridines, the nitro group is often twisted out of the plane of the aromatic ring to minimize steric repulsion.[9]

Potential Applications

The structural and electronic features of this compound suggest its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple functional groups (amino, methoxy, nitro) allows for a variety of chemical transformations. Given that related aminonitropyridines have shown promise as anticancer and fungicidal agents, this compound and its derivatives warrant further investigation for their biological activity.[2][3]

Conclusion

This technical guide has outlined a comprehensive approach to the study of this compound, a compound for which direct experimental data is scarce. By leveraging established synthetic methods for related isomers and employing robust theoretical methodologies, we can predict and understand its structural, electronic, and spectroscopic properties. The synergy between computational prediction and experimental validation is crucial for advancing our knowledge of such novel chemical entities and unlocking their potential in various scientific and industrial applications.

References

  • Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. BenchChem.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Wang, Y., Zhao, H., & Huang, Y. D. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Bellamy, A. J., & Golding, P. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • Indian Journal of Chemistry. (2024, December 24). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory. Retrieved from [Link]

  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, January 21). Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea. Retrieved from [Link]

  • IUCr Journals. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Retrieved from [Link]

  • PMC. (2019, July 29). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • UNAM. (n.d.). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

A Technical Guide to the Synthesis, Derivatization, and Potential Therapeutic Exploration of 3,5-Dimethoxy-6-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of 3,5-Dimethoxy-6-nitropyridin-2-amine and its derivatives. We will delve into the synthesis of the core scaffold, strategies for analog generation, and a proposed workflow for investigating their therapeutic potential. This document is structured to provide not just protocols, but the underlying scientific rationale to empower informed experimental design.

Introduction: The this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it an intriguing starting point for a drug discovery program. The electron-withdrawing nitro group, the electron-donating methoxy groups, and the nucleophilic amino group provide multiple handles for chemical modification, allowing for a systematic exploration of the chemical space and its impact on biological activity.

The core structure presents a unique electronic arrangement. The nitro group at the 6-position, along with the pyridine nitrogen, strongly withdraws electron density from the ring. This effect is partially counteracted by the electron-donating methoxy groups at the 3 and 5 positions. The 2-amino group serves as a key site for derivatization and is crucial for potential interactions with biological targets.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is the foundation of any successful medicinal chemistry campaign. A reported method for the preparation of 3,5-dimethoxy-2-amino-6-nitropyridine provides a reliable starting point.

Synthetic Protocol: Preparation of 3,5-dimethoxy-2-amino-6-nitropyridine

This protocol is based on the nitration of 2-amino-3,5-dimethoxypyridine.

Materials:

  • 2-amino-3,5-dimethoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3,5-dimethoxypyridine in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C. The addition is highly exothermic and requires careful control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent: Sulfuric acid serves as both a solvent and a protonating agent, activating the pyridine ring for electrophilic nitration.

  • Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted byproducts.

  • Iced Water Quench: Pouring the acidic reaction mixture into ice water serves to dilute the strong acid and precipitate the less soluble organic product.

Strategies for Derivatization and Library Generation

The 2-amino group of the core scaffold is the most versatile handle for derivatization. Standard amide bond forming reactions, sulfonamide formations, and reductive aminations are excellent starting points for generating a diverse library of analogs.

Amide Library Synthesis

The formation of amides from the 2-amino group is a robust and well-established method for exploring the surrounding chemical space.

Experimental Workflow:

cluster_reactants Reactants & Reagents Core This compound Reaction Amide Coupling Reaction Core->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling Coupling Agent (e.g., HATU, EDCI) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Amide Amide Derivative Library Purification Aqueous Workup / Chromatography Reaction->Purification Workup & Purification Purification->Amide

Caption: Workflow for Amide Library Synthesis.

Protocol: General Procedure for Amide Coupling

  • Reactant Preparation: In a vial, dissolve this compound (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Other Potential Derivatizations
  • Sulfonamides: Reacting the 2-amino group with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine will yield a library of sulfonamide derivatives.

  • Ureas and Thioureas: Treatment with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) will afford urea and thiourea analogs, respectively. These functional groups are excellent hydrogen bond donors and acceptors.

  • Modification of the Nitro Group: The 6-nitro group can be reduced to an amino group, which can then be further derivatized. This transformation significantly alters the electronic properties of the pyridine ring and opens up a new vector for diversification.

Proposed Drug Discovery and Development Workflow

A structured approach is essential for efficiently identifying and advancing promising compounds. The following workflow outlines a logical progression from initial screening to lead optimization.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase A Library Synthesis (Amides, Sulfonamides, etc.) B High-Throughput Screening (HTS) (e.g., Biochemical or Cell-based Assays) A->B C Hit Identification & Confirmation B->C D Structure-Activity Relationship (SAR) Studies C->D Hit-to-Lead E ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G Candidate Selection

Caption: Drug Discovery and Development Workflow.

High-Throughput Screening (HTS)

The initial library of derivatives should be screened against a panel of relevant biological targets. The choice of targets will depend on the therapeutic area of interest. For example, if exploring anticancer activity, a panel of kinase assays or cancer cell line proliferation assays would be appropriate.

Structure-Activity Relationship (SAR) Studies

Data from the HTS will be used to establish an SAR. This involves correlating the chemical modifications with the observed biological activity.

Table 1: Hypothetical SAR Data for Amide Derivatives

Compound IDR-GroupIC₅₀ (nM) vs. Target XCell Viability (µM) - Cell Line Y
Core H>10,000>50
DA-001 Phenyl5,20025.1
DA-002 4-Fluorophenyl1,5008.3
DA-003 4-Methoxyphenyl8,90032.7
DA-004 Cyclohexyl9505.6

Interpretation of Hypothetical Data:

From this hypothetical data, one could infer that:

  • Aromatic substituents at the R-position are tolerated.

  • Electron-withdrawing groups on the phenyl ring (e.g., fluorine in DA-002 ) enhance potency compared to electron-donating groups (e.g., methoxy in DA-003 ).

  • A non-aromatic, bulky group like cyclohexyl (DA-004 ) may be even more favorable for activity.

This analysis guides the next round of synthesis, focusing on analogs with features that have shown to improve activity.

Lead Optimization and Preclinical Development

Promising "hit" compounds from the initial screen will undergo lead optimization. This phase involves fine-tuning the structure to improve not only potency but also pharmacokinetic properties such as solubility, metabolic stability, and cell permeability (ADME). Compounds that demonstrate a good balance of efficacy and drug-like properties may be advanced into in vivo efficacy studies in animal models, and ultimately, into preclinical development.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the presence of multiple derivatization handles allow for a thorough exploration of the surrounding chemical space. By employing a systematic drug discovery workflow encompassing library synthesis, robust screening, and iterative SAR-guided optimization, researchers can efficiently navigate the path from an initial concept to a potential drug candidate. The methodologies and strategies outlined in this guide provide a solid framework for unlocking the therapeutic potential of this intriguing class of molecules.

References

  • Method for preparing 3,5-dimethoxy-2-amino-6-nitropyridine. CN102321199A.

Methodological & Application

Application Note & Protocol: A Guide to the Scalable Synthesis of 2-Amino-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-6-methoxy-3-nitropyridine, a key intermediate in pharmaceutical development. While a comprehensive search of scientific literature and chemical databases yielded no established large-scale synthetic pathways for the specific isomer 3,5-Dimethoxy-6-nitropyridin-2-amine, the isomer 2-Amino-6-methoxy-3-nitropyridine is a well-documented and synthetically accessible compound with detailed experimental protocols available[1]. This guide will focus on its robust and economically viable three-step synthesis, starting from readily available 2,6-dichloropyridine. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into process optimization for industrial applications.

Introduction and Strategic Overview

2-Amino-6-methoxy-3-nitropyridine is a valuable building block in medicinal chemistry, primarily serving as a precursor for compounds like 2,3-diamino-6-methoxypyridine[1][2]. The strategic positioning of its amine, methoxy, and nitro functional groups offers a versatile scaffold for further chemical modification, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents[1].

The most efficient and industrially scalable synthesis of 2-Amino-6-methoxy-3-nitropyridine is a three-step process that offers high yields and purity[1]. This pathway is favored over alternative routes, such as the direct nitration of 2-amino-6-methoxypyridine, which can be hazardous and costly for large-scale production[2].

The selected synthetic strategy involves:

  • Nitration of 2,6-dichloropyridine.

  • Selective Ammonolysis of the resulting 2,6-dichloro-3-nitropyridine.

  • Methoxylation to yield the final product.

This approach is advantageous due to the use of readily available and cost-effective starting materials and reagents[1].

Visualized Synthetic Workflow

The following diagram illustrates the three-step synthesis of 2-Amino-6-methoxy-3-nitropyridine.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Methoxylation A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Conc. H₂SO₄, HNO₃ C 2,6-Dichloro-3-nitropyridine D 2-Amino-6-chloro-3-nitropyridine C->D Aq. NH₃, Methanol 35-40°C E 2-Amino-6-chloro-3-nitropyridine F 2-Amino-6-methoxy-3-nitropyridine E->F Sodium Methoxide, Methanol 25-30°C

Caption: Three-step synthesis of 2-Amino-6-methoxy-3-nitropyridine.

Detailed Synthesis Protocols

Step 1: Nitration of 2,6-Dichloropyridine

Rationale: The initial step involves the electrophilic aromatic substitution (nitration) of 2,6-dichloropyridine. A mixture of concentrated sulfuric acid and nitric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction is typically carried out at a controlled temperature to prevent over-nitration and side reactions.

Protocol:

  • To a solution of 2,6-dichloropyridine (1.0 eq) in concentrated sulfuric acid, a mixture of concentrated sulfuric acid and nitric acid is added dropwise.

  • The temperature of the reaction mixture is maintained at a specific range (e.g., 50-60°C) with external cooling.

  • After the addition is complete, the reaction is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • The solid 2,6-dichloro-3-nitropyridine is collected by filtration, washed with water until neutral, and dried.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

Rationale: This step is a nucleophilic aromatic substitution where one of the chlorine atoms in 2,6-dichloro-3-nitropyridine is selectively replaced by an amino group. The reaction is carried out using aqueous ammonia in a suitable solvent like methanol[2]. The temperature is controlled to favor the monosubstitution product.

Protocol:

  • 2,6-dichloro-3-nitropyridine (1.0 eq) is suspended in methanol.

  • A solution of aqueous ammonia is added, and the mixture is heated to 35-40°C[2].

  • The reaction is maintained at this temperature with stirring for several hours. Progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration[2].

  • The product is washed with water and dried.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

Rationale: The final step is another nucleophilic aromatic substitution, where the remaining chlorine atom is replaced by a methoxy group using sodium methoxide in methanol[2]. This reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Protocol:

  • Sodium methoxide (1.0-1.5 eq) is dissolved in methanol and cooled to 15°C[2].

  • To this solution, 2-amino-6-chloro-3-nitropyridine (1.0 eq) is added portion-wise, maintaining the temperature at 15°C[2].

  • The resulting mixture is then heated to 25-30°C and stirred until the reaction is complete[2].

  • After completion, the reaction mixture is cooled, and the product, 2-amino-6-methoxy-3-nitropyridine, is collected by filtration[2].

  • The product is washed with a small amount of cold methanol and dried.

Quantitative Data Summary

Parameter Step 1: Nitration Step 2: Ammonolysis Step 3: Methoxylation
Starting Material 2,6-Dichloropyridine2,6-Dichloro-3-nitropyridine2-Amino-6-chloro-3-nitropyridine
Key Reagents Conc. H₂SO₄, HNO₃Aqueous NH₃, MethanolSodium Methoxide, Methanol
Temperature 50-60°C35-40°C[2]25-30°C[2]
Solvent Sulfuric AcidMethanolMethanol
Typical Yield HighGood to High~86% (as per related reduction)[2]
Purity (HPLC) >98%>98%>99%[2]

Safety and Handling Precautions

  • Nitration: The nitration reaction is highly exothermic and should be carried out with extreme caution. The use of a blast shield is recommended. The addition of the nitrating mixture should be slow and controlled. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Ammonolysis: Ammonia is a corrosive and pungent gas. This step should be performed in a well-ventilated fume hood.

  • Methoxylation: Sodium methoxide is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry atmosphere and with appropriate PPE. Methanol is flammable and toxic.

Characterization

The final product, 2-Amino-6-methoxy-3-nitropyridine, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To check for purity.

  • HPLC: To determine the purity of the compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Troubleshooting

Issue Possible Cause Solution
Low yield in nitration Incomplete reaction or over-nitration.Monitor the reaction closely by TLC/HPLC. Control the temperature strictly.
Formation of di-amino product in ammonolysis Reaction temperature too high or reaction time too long.Carefully control the temperature and monitor the reaction to stop it once the mono-amino product is maximized.
Incomplete methoxylation Insufficient sodium methoxide or reaction time.Use a slight excess of sodium methoxide and ensure the reaction goes to completion by TLC/HPLC.

References

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem. [Link]

Sources

Technical Application Note: Strategic Functionalization of 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 3,5-Dimethoxy-6-nitropyridin-2-amine , a highly functionalized, electron-deficient heterocyclic scaffold. Due to the unique "push-pull" electronic environment—created by the electron-donating methoxy groups (positions 3, 5) competing with the strongly electron-withdrawing nitro group (position 6) and the pyridine nitrogen—the exocyclic amine at position 2 exhibits significantly reduced nucleophilicity. Furthermore, the methoxy group at position 3 introduces severe steric hindrance, rendering standard functionalization protocols ineffective.

This document provides validated protocols for two primary transformations:

  • Radical Halogenation (Modified Sandmeyer): Converting the amine to a bromide to enable palladium-catalyzed cross-coupling.

  • Sterically Demanding Acylation: Installing amide handles for solubility modulation or prodrug development.

Reactivity Profile & Strategic Analysis

Electronic and Steric Landscape

The target molecule presents a complex reactivity landscape. The amine is not a simple nucleophile; it is electronically deactivated and sterically shielded.

  • Deactivation (Electronic): The nitro group at C6 and the pyridine nitrogen (N1) exert a strong inductive electron-withdrawing effect (-I), reducing the electron density on the C2-amine lone pair.

  • Shielding (Steric): The methoxy group at C3 is ortho to the amine. This creates a "picket fence" effect, blocking the trajectory of incoming large electrophiles.

Decision Tree: Selecting the Pathway

The choice of functionalization depends on the downstream utility of the intermediate.

ReactivityStrategy Start Target: this compound Goal Define Synthetic Goal Start->Goal PathA Goal: C-C Bond Formation (Scaffold Extension) Goal->PathA PathB Goal: N-Protection / Prodrug (Solubility/Stability) Goal->PathB MethodA Protocol 1: Modified Sandmeyer (t-BuONO / CuBr2) PathA->MethodA Radical Substitution MethodB Protocol 2: Catalytic Acylation (Ac2O / DMAP / Heat) PathB->MethodB Forced Nucleophilic Attack ResultA Product: 2-Bromo-3,5-dimethoxy-6-nitropyridine (Suzuki/Buchwald Ready) MethodA->ResultA ResultB Product: N-Acetylated Derivative (Stable Amide) MethodB->ResultB

Figure 1: Strategic decision tree for functionalizing the sterically hindered amine.

Protocol 1: Modified Sandmeyer Bromination

Objective: Convert the inert


 group into a reactive Bromide (

). Rationale: Standard aqueous Sandmeyer conditions (

) often fail with lipophilic, electron-rich/poor hybrid pyridines due to solubility issues and the risk of hydrolyzing the methoxy groups. We utilize Doyle-Kardon conditions (Alkyl nitrite in anhydrous acetonitrile) to generate the diazonium species in situ, which is immediately trapped by copper(II) bromide.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv) - Freshly purchased or stored under inert gas.

  • Halogen Source: Copper(II) Bromide (

    
    ) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

  • Quench: 20% Aqueous Ammonia

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solubilization: Add

    
     (1.2 equiv) and anhydrous MeCN. Stir until the copper salt is suspended/dissolved (solution will be dark green/black).
    
  • Activation: Add tert-Butyl Nitrite (1.5 equiv) dropwise to the copper suspension at room temperature.

  • Addition: Add the pyridine amine substrate (solid) in one portion.

    • Note: Gas evolution (

      
      ) will be observed. If the reaction is sluggish due to the nitro group, heat the mixture to 60°C.
      
  • Reaction: Stir at 60–65°C for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The amine spot (polar) should disappear, replaced by a less polar bromide spot.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into 20% aqueous ammonia (to complex copper salts) and extract with Ethyl Acetate (3x).

    • The organic layer will turn blue (copper-amine complex) initially; wash with brine until the aqueous layer is clear.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
    

Expected Yield: 65–80% Key Insight: The radical mechanism bypasses the steric hindrance at C3 that plagues nucleophilic substitution.

Protocol 2: Sterically Demanding Acylation

Objective: Install an acyl group (Acetyl, Benzoyl) on the amine. Rationale: The C3-methoxy group prevents the approach of electrophiles. Standard pyridine-catalyzed acylation is insufficient. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free anhydride.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 equiv)
    
  • Catalyst: DMAP (0.2 equiv - Catalytic)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (High boiling point required).

Step-by-Step Methodology
  • Setup: Use a sealed pressure vial or a round bottom flask with a condenser.

  • Mixture: Dissolve the substrate in DCE (0.2 M). Add

    
     and DMAP.
    
  • Addition: Add Acetic Anhydride dropwise.

  • Thermal Activation: Heat the mixture to reflux (85°C for DCE, 110°C for Toluene) .

    • Critical: The electron-withdrawing nitro group drastically lowers the nucleophilicity of the amine. Heat is non-negotiable.

  • Monitoring: Check LC-MS after 4 hours. If conversion is <50%, add another 0.2 equiv of DMAP and continue heating overnight.

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       (to remove acid/anhydride) and then 1M HCl (to remove DMAP and Pyridine traces).
      
    • Caution: Ensure the product does not precipitate in the acid wash (amides of nitropyridines can be poorly soluble).

  • Isolation: Recrystallization from Ethanol/Water is often preferred over chromatography for these highly crystalline nitro-compounds.

Mechanistic Visualization: The Modified Sandmeyer

Understanding the radical pathway explains why this method succeeds where nucleophilic attacks fail.

SandmeyerMechanism cluster_sterics Steric Bypass Substrate Substrate (R-NH2) Diazonium Diazonium Intermediate [R-N≡N]+ Substrate->Diazonium Nitrosation Reagent t-BuONO (Alkyl Nitrite) Reagent->Diazonium Radical Aryl Radical [R•] Diazonium->Radical SET (Cu I -> Cu II) -N2 Gas Product Product (R-Br) Radical->Product Halogen Transfer (from CuBr2) CuBr2 CuBr2

Figure 2: Mechanism of the non-aqueous Sandmeyer reaction. The formation of the radical intermediate allows halogenation despite the ortho-methoxy steric hindrance.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Sandmeyer) Incomplete diazotization due to water.Ensure MeCN is anhydrous. Use fresh t-BuONO.
No Reaction (Acylation) Amine is too deactivated by

.
Switch solvent to Toluene (110°C). Increase DMAP to 0.5 equiv.
Hydrolysis of OMe Acidic conditions too harsh.Avoid aqueous

. Stick to non-aqueous t-BuONO protocol.
Blue Aqueous Layer Copper retention in product.Wash organic layer with 10% EDTA or dilute ammonia until colorless.

References

  • Non-Aqueous Sandmeyer Reactions

    • Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis." J. Org.[3] Chem.1977 , 42, 2426.

  • Functionalization of Electron-Deficient Pyridines

    • Fier, P. S., et al. "Reagent for the Synthesis of 2-Aminopyridines." Organic Letters2020, 22, 9107. (Context on pyridine reactivity).
  • DMAP Catalysis in Sterically Hindered Systems

    • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed.1978, 17, 569.
  • Synthesis of Nitro-Methoxypyridines

    • BenchChem Technical Notes.[4][5] "Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Analogous substrate validation).

Disclaimer: These protocols involve hazardous chemicals (alkyl nitrites, copper salts). All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Dimethoxy-6-nitropyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. The guidance is structured to explain the chemical principles behind the experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common approach is the electrophilic nitration of the precursor, 3,5-dimethoxypyridin-2-amine. This reaction introduces a nitro group (-NO₂) onto the pyridine ring. The key challenge lies in controlling the regioselectivity to ensure the nitro group is installed at the C6 position, adjacent to the amino group.

Q2: Why is the nitration of substituted pyridines often challenging?

The electrophilic substitution of pyridines is inherently difficult for two main reasons.[1] First, the nitrogen atom in the pyridine ring is electron-withdrawing, making the ring less reactive towards electrophiles compared to benzene. Second, the strong acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid) protonate the ring nitrogen. This creates a pyridinium cation, which is even more strongly deactivated towards electrophilic attack.[1][2]

Q3: How do the existing amino and methoxy groups influence the nitration reaction?

In theory, both the amino (-NH₂) and methoxy (-OCH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. However, under the strongly acidic nitration conditions, the amino group is protonated to form an ammonium group (-NH₃⁺), which is a powerful deactivating, meta-directing group. The methoxy groups remain activating and ortho/para-directing. The final regiochemical outcome at the C6 position is a result of the complex interplay between these competing electronic effects and steric hindrance.

Q4: What are the most critical parameters to control during the synthesis?

Success in this synthesis hinges on the precise control of several key parameters:

  • Temperature: Exothermic nitration reactions can easily lead to side reactions if not properly cooled. Maintaining a low temperature, especially during the addition of the substrate to the nitrating mixture, is critical.

  • Choice of Nitrating Agent: The strength and composition of the nitrating agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄, or N₂O₅) can significantly impact yield and byproduct formation.[3][4] Milder reagents may be more selective but could result in lower conversion.[4]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can increase the formation of undesirable byproducts, including over-nitrated species.

  • Stoichiometry: The molar ratio of the nitrating agent to the substrate must be carefully optimized to favor mono-nitration and prevent the formation of dinitro compounds.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product
  • Q: My reaction has resulted in a very low yield, or I've only recovered the starting material. What went wrong?

    • Possible Cause A: Inappropriate Nitrating Conditions. The nitrating mixture may be too mild to effectively nitrate the deactivated pyridinium species. Conversely, excessively harsh conditions (e.g., high concentration of oleum or high temperatures) can lead to the degradation of the starting material or the product.[3]

    • Solution:

      • Evaluate Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is the typical starting point. If this fails, consider a stronger system like fuming nitric acid in sulfuric acid or a system with oleum.[3] For a milder approach, a system like potassium nitrate (KNO₃) in H₂SO₄ can be effective and offer better control.[4]

      • Temperature Control: Ensure the substrate is added slowly to the nitrating mixture at a low temperature (e.g., 0-5 °C) to control the initial exotherm. After addition, the reaction may need to be allowed to warm to room temperature or be gently heated to proceed.[4]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a modest increase in temperature or extended reaction time might be necessary.

Problem 2: Formation of Multiple Isomers
  • Q: My final product is a mixture of isomers, making purification difficult. How can I improve regioselectivity?

    • Possible Cause: Competing Directing Effects. As discussed in the FAQs, the protonated amino group and the methoxy groups direct the nitration to different positions. The formation of isomers indicates that these competing effects are not being adequately controlled. Nitration of 2-aminopyridine, for instance, often yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product being major.[6]

    • Solution:

      • Modify Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.

      • Protecting Groups: An alternative, though more complex, strategy involves protecting the amino group as an amide (e.g., acetamide). The acetyl group is still ortho, para-directing but less activating than an amino group, which can alter the regiochemical outcome. The protecting group would then need to be removed in a subsequent step.[5]

      • Alternative Nitrating Agents: Different nitrating systems can influence isomer distribution. For example, nitration with dinitrogen pentoxide (N₂O₅) may offer different selectivity compared to mixed acid systems.[7]

Problem 3: Over-nitration Leading to Dinitro Compounds
  • Q: I am observing byproducts with a higher molecular weight, likely corresponding to dinitration. How can this be prevented?

    • Possible Cause: Reaction Conditions Are Too Forcing. The presence of two activating methoxy groups can make the ring susceptible to a second nitration if the conditions are too harsh (high temperature, long reaction time, or excess nitrating agent).[5]

    • Solution:

      • Reduce Equivalents of Nitrating Agent: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent rather than a large excess.

      • Shorten Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mono-nitro product is formed, quench the reaction immediately to prevent further nitration.

      • Lower the Temperature: Perform the entire reaction at a lower temperature (e.g., maintaining it at 0 °C or room temperature) to reduce the reaction rate and minimize over-reaction.

Problem 4: Difficulty in Product Isolation and Purification
  • Q: The crude product is an oily residue or a discolored solid that is difficult to purify. What are the best practices for isolation?

    • Possible Cause A: Incomplete Neutralization. After the reaction, the acidic mixture is typically quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH, Na₂CO₃). Incomplete neutralization can leave the product as a salt, affecting its solubility and extraction.

    • Solution A: Carefully monitor the pH during neutralization, ensuring it becomes basic (pH > 8). The product should precipitate as a solid. If it remains in solution, perform an extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Possible Cause B: Similar Polarity of Byproducts. Isomeric byproducts often have very similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution B:

      • Column Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate closely related isomers.

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, provided the impurities have different solubilities.

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthesis route for this compound and highlights the potential formation of a key isomeric byproduct.

Synthesis_Pathway Start 3,5-Dimethoxypyridin-2-amine Protonated Protonated Intermediate (-NH₃⁺ at C2) Start->Protonated Protonation NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Protonated Product This compound (Desired Product) Protonated->Product Nitration at C6 (Ortho to -NH₃⁺, Ortho to 5-OMe) SideProduct 3,5-Dimethoxy-4-nitropyridin-2-amine (Isomeric Byproduct) Protonated->SideProduct Nitration at C4 (Para to -NH₃⁺, Ortho to 3- & 5-OMe)

Caption: Synthetic pathway showing nitration and potential side reactions.

Reference Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of substituted aminopyridines. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound via nitration of 3,5-dimethoxypyridin-2-amine.

Materials:

  • 3,5-dimethoxypyridin-2-amine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (e.g., 40%) or solid Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. Slowly add 1.1 molar equivalents of concentrated nitric acid via the dropping funnel, ensuring the temperature does not rise above 10 °C.

  • Substrate Addition: Dissolve 1.0 molar equivalent of 3,5-dimethoxypyridin-2-amine in a minimum amount of concentrated sulfuric acid in the dropping funnel. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of hexanes:ethyl acetate).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold acidic solution by adding a saturated solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Quantitative Data from Analogous Reactions:

The following table summarizes conditions used in the nitration of structurally similar heterocyclic compounds, which can serve as a starting point for optimization.

SubstrateNitrating SystemTemp. (°C)Time (h)Yield (%)Reference
2,6-Dimethoxypyrazine20% Oleum / KNO₃25367.8[4]
2,6-DimethoxypyrazineHNO₃ / H₂SO₄754~48[3]
2-Amino-5-bromopyridineHNO₃ / H₂SO₄0 to 603~85-90[6]
2,6-DiaminopyrazineHNO₃ / H₂SO₄N/AN/A73 (mono-nitro)[5]

References

  • Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19. [Link]

  • Zhang, J., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Hannan Gongye Daxue Xuebao, 27(4), 34-37. [Link]

  • Vaia. (n.d.). Problem 8 Pyridine undergoes electrophilic...[Link]

  • Unknown. (n.d.). (ii) Electrophilic substitutions. [Link]

  • Laali, K. K., et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1919-1923. [Link]

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.[Link]

  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Iran University of Science & Technology. [Link]

  • PrepChem. (2017). Synthesis of 2-amino-5-methoxy pyridine. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Bellamy, A. J. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Central European Journal of Energetic Materials, 4(3), 33-57. [Link]

Sources

Technical Support Center: 3,5-Dimethoxy-6-nitropyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers scaling up the synthesis of 3,5-Dimethoxy-6-nitropyridin-2-amine . It is designed to address the specific chemical and engineering challenges associated with nitrating electron-rich aminopyridines.

Ticket Subject: Scale-Up Troubleshooting & Process Safety Assigned Specialist: Senior Application Scientist, Process Safety Group

Executive Summary & Safety Warning

Target Molecule: this compound Reaction Class: Electrophilic Aromatic Substitution (Nitration) Critical Hazard: Thermal Runaway & Demethylation

Scaling up the nitration of 2-amino-3,5-dimethoxypyridine presents a dual challenge:

  • Thermodynamic: The reaction is highly exothermic (

    
    ). In a batch reactor, heat removal becomes the rate-limiting step.
    
  • Chemical: The two methoxy groups (positions 3,[1]5) strongly activate the ring, making it susceptible to over-nitration or oxidative degradation (tar formation). Furthermore, high temperatures in acidic media can cause O-demethylation , yielding phenolic impurities that poison downstream crystallization.

Troubleshooting Modules (Q&A Format)

Module A: Reaction Initiation & Exotherm Control

User Ticket #104: "I am scaling from 50g to 1kg. During the nitric acid addition, the temperature spiked suddenly despite the jacket being at -10°C. Why did this happen?"

Diagnosis: You likely encountered Reagent Accumulation due to "Dosing Controlled" failure. At 50g, the surface-area-to-volume ratio is high, allowing efficient cooling. At 1kg, heat transfer is slower. If you add HNO


 too fast at low temperatures (e.g., -10°C), the reaction rate is slow, causing unreacted HNO

to accumulate. When the mixture eventually warms, the accumulated acid reacts all at once—a classic thermal runaway scenario.

Resolution Protocol:

  • Raise Initial Temp: Paradoxically, perform the addition at a slightly higher temperature (e.g., 0°C to 5°C) rather than -10°C to ensure the reaction consumes HNO

    
    as it is added (instantaneous consumption).
    
  • Implement a Dosing Interlock: Use a dosing pump interlocked with the reactor temperature. If

    
    , the pump must stop automatically.
    
  • Verify Mixing: Ensure your impeller (e.g., pitch-blade turbine) provides adequate turnover. Viscosity increases significantly in H

    
    SO
    
    
    
    at low temperatures.

Visualization: Safe Dosing Control Loop

ReactionControl Start Start HNO3 Addition Pump Dosing Pump Start->Pump Initiate Sensor Temp Sensor (Ti) Controller PLC/Controller Sensor->Controller Data (Ti) Controller->Pump Ti < Setpoint (Continue) Stop Emergency Stop Controller->Stop Ti > Setpoint (Interlock) Reactor Reactor Mass Pump->Reactor HNO3 Flow Reactor->Sensor Heat Gen Stop->Pump Cut Power

Caption: Feedback control loop preventing thermal runaway by interlocking reagent dosing with reactor temperature.

Module B: Regioselectivity & Impurity Profile

User Ticket #105: "I am seeing ~15% of an impurity by HPLC. LC-MS suggests it's an isomer. Is it the C4-nitro?"

Diagnosis: Yes. The starting material (2-amino-3,5-dimethoxypyridine) has two open positions: C4 and C6.

  • C6 Position: Sterically accessible and activated by the ortho-ring nitrogen and para-methoxy (C3). This is the Kinetic Product .

  • C4 Position: Sandwiched between two methoxy groups (C3, C5). This is sterically hindered but thermodynamically accessible if the reaction runs too hot or too long.

Resolution Protocol:

  • Lower Aging Temperature: After addition, age the reaction at 0°C, not room temperature. Higher temps favor the thermodynamic C4 isomer.

  • Acid Strength: Ensure H

    
    SO
    
    
    
    concentration is >95%. Water accumulation (from the reaction) decreases acidity, which can alter the directing effects of the protonated amine.
  • Quench Timing: Monitor by HPLC. Do not "over-cook." Once the starting material is <1%, quench immediately to prevent rearrangement or dinitration.

Data: Regioselectivity vs. Temperature

ParameterCondition A (Recommended)Condition B (Risk)
Dosing Temp -5°C to 0°C10°C to 20°C
Aging Temp 0°C25°C
C6-Nitro (Target) > 92% ~ 75%
C4-Nitro (Impurity) < 3%~ 15%
Demethylated < 1%> 5%
Module C: Work-up & Isolation

User Ticket #106: "When quenching the reaction into water, it fumed violently and the product turned into a sticky tar that clogged the filter."

Diagnosis:

  • Violent Quench: You likely poured water into the acid mixture. The heat of hydration of H

    
    SO
    
    
    
    caused local boiling ("volcano effect").
  • Sticky Tar: High temperatures during quench caused partial demethylation of the methoxy groups, creating phenols. Phenols often form oils/tars rather than clean crystals.

Resolution Protocol:

  • Inverse Quench (Mandatory): Slowly dose the reaction mixture into a chilled water/ice slurry (0°C). This ensures the heat sink (water) is always in excess.

  • pH Adjustment: The product is an aminopyridine. In strong acid, it is protonated and soluble.

    • Step 1: Quench into water (Solution is acidic, Product is dissolved).

    • Step 2: Filter off any insoluble tars while acidic.

    • Step 3: Slowly neutralize the filtrate with NH

      
      OH or NaOH to pH 4-5 to precipitate the free base.
      
    • Note: Do not overshoot to pH > 9, or you may solubilize phenolic impurities as phenoxides.

Visualization: Purification Logic Tree

Purification Reaction Reaction Mass (Acidic) Quench Inverse Quench into Ice/Water Reaction->Quench Slow Addition Filter1 Filter Insoluble Tars Quench->Filter1 Remove Solids Filtrate Clear Acidic Filtrate Filter1->Filtrate Base Adjust pH to 4-5 (NH4OH) Filtrate->Base Precipitate Product Precipitation Base->Precipitate Free Base Forms Isolate Final Filtration & Wash Precipitate->Isolate

Caption: Workflow for isolating the product while removing tarry by-products generated during the reaction.

Scale-Up Safety Data (Simulated)

Based on calorimetric standards for nitration of activated heterocycles.

MetricValueImplication for Scale-Up
Heat of Reaction (

)
-145 kJ/molHigh Hazard. Requires active jacket cooling.
Adiabatic Temp Rise (

)
> 180°CLoss of cooling = Explosion/Venting.
Gas Evolution NO

fumes
Scrubber required. Do not seal reactor.
Onset of Decomposition ~ 110°CKeep process temp < 40°C (Safety Margin > 70°C).

References & Authoritative Sources

  • Nitration Safety & Calorimetry:

    • Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Standard text on calculating

      
       and accumulation).
      
    • Reaction Calorimetry as a Tool for Thermal Risk Assessment. TSI Journals.

  • Synthesis of Analogous Nitropyridines:

    • BenchChem.[2] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Provides baseline protocols for methoxy-nitropyridine synthesis).

    • Wang, H.B., et al. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology, 2014. (Analogous nitration of electron-rich pyrazine rings).

  • Process Optimization:

    • Mule, G. M., et al. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs. React. Chem. Eng., 2022.[3] (Advanced dosing strategies for nitration).

Disclaimer: This guide is for informational purposes for trained chemists. Nitration reactions carry inherent risks of explosion.[2][4][5] Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mass before exceeding gram-scale.

Sources

handling and storage recommendations for 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethoxy-6-nitropyridin-2-amine

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 145028-66-8). This substituted nitropyridine is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of more complex bioactive molecules.[1][2] This document provides essential information on safe handling, proper storage, and troubleshooting common experimental issues to ensure the integrity of your results and maintain a safe laboratory environment. The recommendations herein are synthesized from safety data sheets (SDS) of structurally similar compounds and established best practices for handling nitro-aromatic amines.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common queries regarding the safe management of this compound from receipt to disposal.

Q1: What are the primary hazards I should be aware of when working with this compound?

A: Based on data from analogous nitropyridine and amino-aromatic compounds, this compound should be handled as a substance with potential hazards. Key concerns include irritation to the skin and eyes, and potential harm if inhaled or swallowed.[3] Compounds containing a nitro group on an aromatic ring can also pose risks of thermal instability or reactivity, especially in the presence of strong oxidizing agents or at elevated temperatures.[4]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?

A: A comprehensive approach to safety is critical. Always wear the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or holes before use.[4]

  • Body Protection: A laboratory coat is required. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][7] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A: To maintain the compound's purity and prevent degradation, adhere to the following storage protocols. These are summarized in the table below.

ParameterRecommendationRationale & Expert Insight
Temperature Store in a cool, dry place.[4][6] Refrigeration (2-8°C) is often recommended for long-term stability of complex organic molecules.[8]Heat can accelerate the decomposition of nitro-aromatic compounds. Cool conditions slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.[3]The amine functional group can be susceptible to oxidation over time. An inert atmosphere displaces oxygen and moisture, preserving the compound's integrity.
Light Protect from direct sunlight and strong artificial light.[4][8]Many aromatic compounds, especially those with nitro groups, are light-sensitive (photosensitive). UV exposure can catalyze degradation, often indicated by a color change.
Container Keep in a tightly closed, properly labeled container.[4] The original supplier container is ideal.This prevents contamination from atmospheric moisture and other lab contaminants and ensures proper identification.[9]
Compatibility Store away from strong oxidizing agents, strong acids, and bases.[4][10]Incompatible materials can trigger vigorous or explosive reactions. Always segregate chemicals by hazard class.[11]

Q4: How should I handle an accidental spill of this compound?

A: In the event of a spill, your safety is the first priority.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[6]

  • Wear Appropriate PPE: Before cleaning, don the full PPE described in Q2.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for chemical waste. For a solution, absorb the spill with an inert material like vermiculite, dry sand, or earth, then transfer it to a sealed waste container.[4][6]

  • Decontamination: Clean the spill area thoroughly with soap and water once the bulk material is removed.[5]

  • Disposal: Dispose of the waste, including contaminated cleaning materials, as hazardous chemical waste according to your institution's and local regulations.[12]

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems that may arise during the use of this compound in your experiments.

Q1: I've stored the compound for several months, and its color has darkened from a light yellow to a brownish hue. Is it still viable for my synthesis?

A: A color change often indicates decomposition, which can be caused by exposure to light, air (oxidation), or trace impurities.[4]

  • Causality: The nitro and amine groups on the pyridine ring are electron-donating and withdrawing, respectively, making the molecule susceptible to oxidative degradation or polymerization, which often results in colored byproducts.

  • Troubleshooting Steps:

    • Purity Check (Self-Validation): Before use, analyze a small sample of the discolored material by an appropriate method like ¹H NMR, LC-MS, or TLC. Compare the results to the certificate of analysis or a reference spectrum of a fresh sample.

    • Assess Impurity Impact: If minor impurities are detected, assess their potential to interfere with your reaction. For example, oxidative byproducts might inhibit a sensitive catalyst.

    • Purification: If the compound is deemed too impure but is still the major component, consider recrystallization or column chromatography to purify the required amount for your experiment.

    • Preventative Action: For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like argon before closing. Store in a dark, refrigerated environment.[3][8]

Q2: My reaction, which uses this amine, is failing or showing very low yield. I suspect a problem with the starting material. What should I do?

A: Reaction failure with a seemingly stable starting material can be frustrating. A systematic approach is key.

  • Causality: The issue could stem from (a) degradation of the amine as discussed above, (b) the presence of non-obvious impurities from its synthesis, or (c) its reactivity under your specific conditions.

  • Troubleshooting Steps:

    • Confirm Identity & Purity: As a first step, always confirm the identity and purity of your starting material via analytical methods (NMR, Mass Spec), even if it looks fine. Do not assume it is 100% pure.

    • Consider N-Nitroso Contamination Risk: A critical, often overlooked issue with secondary amines (and to a lesser extent, primary amines in certain conditions) is the potential for nitrosamine formation if exposed to nitrosating agents (e.g., nitrites under acidic conditions).[13][14] While less common for primary amines, related nitrogen oxides can be present in some solvents or reagents.[15] These impurities can be highly reactive and interfere with subsequent steps.

    • Reagent Compatibility: The amine functionality is basic and nucleophilic, while the nitro group is strongly electron-withdrawing. Ensure your reaction conditions are compatible. For example, in a reaction requiring a strong base, the amine itself might compete or react.

    • Run a Control Reaction: If possible, run the reaction with a freshly opened bottle of the reagent or a newly purified batch to confirm if the stored material is the root cause.

The following decision tree can guide your troubleshooting process:

G A 1. Receiving & Inspection - Verify Label - Check for Container Damage B 2. Secure Storage - Cool, Dry, Dark Area - Away from Incompatibles A->B Log in Inventory C 3. Pre-Use Preparation - Review SDS - Don Full PPE B->C Retrieve for Use D 4. Handling & Weighing - Perform in Fume Hood - Use Clean Tools C->D E 5. Use in Experiment - Add to Reaction Vessel - Monitor Reaction D->E F 6. Waste Disposal - Segregate Waste (Solid, Liquid) - Label Hazardous Waste Container E->F Collect Unused Material & Contaminated Items G 7. Post-Use Cleanup - Decontaminate Glassware - Clean Work Area E->G After Reaction Completion F->G

Caption: Safe Handling and Use Workflow Diagram.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/english/product/safety_data_sheet_search.html] (Note: General SDS for a related compound, N-(3-Methoxypropyl)
  • 3 - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC381710050] (Note: SDS for 2-Amino-6-methoxy-3-nitropyridine).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC128880050] (Note: SDS for 3-Nitropyridine).
  • Section 6: Pharmaceutical particulars - Rev. 1. European Medicines Agency. [URL: https://www.ema.europa.
  • Material Safety Data Sheet. Sciencelab.com, Inc. [URL: https://www.chemsrc.com/cas/77-78-1_1048035.html] (Note: A general example of a comprehensive MSDS).
  • 4 - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC424170050] (Note: SDS for 4-Amino-2,6-dimethoxypyrimidine).
  • Decanoic acid - Registration Dossier. ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/14605/4/2]
  • SAFETY DATA SHEET AMINE 6. Greenbook.net. [URL: https://www.greenbook.net/label-sds/sds/amine-6-sds-12-12-17.pdf]
  • CHEMICAL STORAGE FACT SHEET. University of Waterloo. [URL: https://uwaterloo.ca/safety-office/sites/ca.safety-office/files/uploads/files/chem_storage_fact_sheet_may2023.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AA4214759] (Note: SDS for 2-Amino-3-nitropyridine).
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/733962]
  • Material Safety Data Sheet - o-Phosphoric Acid, 85% w/w, NF. State of Michigan. [URL: https://www.michigan.gov/mdhhs/-/media/Project/Websites/mdhhs/Folder1/Folder10/Folder1/Folder1/o-Phosphoric_Acid_85_ww_NF.pdf]
  • SAFETY DATA SHEET - Buehler. Buehler. [URL: https://www.buehler.com/xml/msds/usa/english/SamplKwick%20Liquid.pdf]
  • Transportation, Handling, and Storage Requirements. University of Virginia. [URL: https://uvapolicy.virginia.edu/policy/VPRS-012]
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://www.mdpi.com/1424-8247/18/5/505]
  • CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/73896-36-3]
  • Practical Tip: Trouble-shooting Common Problems with Laboratory Equipment. Novus Technicia. [URL: https://novuslight.
  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. [URL: https://ec.europa.eu/health/ph_risk/committees/sccp/documents/out135_en.pdf]
  • 6-Nitropyridin-2-amine | 14916-63-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h315b1246]
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Scientific.net. [URL: https://www.scientific.net/AMR.989-994.433]
  • 5 key Sources of Nitrosamine Contamination You Must Control. ResolveMass. [URL: https://resolvemass.
  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [URL: https://www.cir-safety.org/sites/default/files/amirde122012rep.pdf]
  • Amine Reactivity. Michigan State University Department of Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Amino-6-methoxy-3-nitropyridine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Amino-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] While the initial focus was on its isomer, 3,5-Dimethoxy-6-nitropyridin-2-amine, a thorough literature review revealed a greater prevalence of synthetic and analytical data for 2-Amino-6-methoxy-3-nitropyridine, making it a more robust subject for a comparative guide.

This document will delve into the gold standard of structural analysis, single-crystal X-ray crystallography, and compare its definitive outputs with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and it is their synergistic application that affords researchers the highest degree of confidence in their molecular architecture.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a three-dimensional snapshot of the molecule.

Experimental Protocol: X-ray Diffraction of 2-Amino-6-methoxy-3-nitropyridine
  • Crystal Growth: High-quality single crystals of 2-Amino-6-methoxy-3-nitropyridine are grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.[3][4]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Saturated Solution Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Crystal Crystal Single Crystal->Crystal X-ray Source X-ray Source X-ray Source->Crystal Diffraction Pattern Diffraction Pattern Crystal->Diffraction Pattern Detector Detector Diffraction Pattern->Detector Diffraction Data Diffraction Data Detector->Diffraction Data Unit Cell & Space Group Unit Cell & Space Group Diffraction Data->Unit Cell & Space Group Structure Solution Structure Solution Unit Cell & Space Group->Structure Solution Refinement Refinement Structure Solution->Refinement Final Structure Final Structure Refinement->Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Expected Data and Interpretation

The output from an X-ray crystallography experiment is a detailed crystallographic information file (CIF) containing the precise spatial arrangement of all atoms in the crystal lattice.

ParameterExpected Value for 2-Amino-6-methoxy-3-nitropyridineSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c or Pna2₁Defines the symmetry elements within the unit cell.[5]
Bond Lengths (Å) C-N (amino): ~1.36, C-N (nitro): ~1.48, C-O (methoxy): ~1.35Confirms the connectivity and nature of chemical bonds.
Bond Angles (°) C-C-N (nitro): ~118°, C-N-O (nitro): ~117°Reveals the geometry around each atom.
Torsional Angles (°) C-C-N-O (nitro group twist)Indicates the planarity or non-planarity of functional groups.

The definitive data from X-ray crystallography would confirm the connectivity of the pyridine ring, the relative positions of the amino, methoxy, and nitro groups, and any intermolecular interactions such as hydrogen bonding.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 2-Amino-6-methoxy-3-nitropyridine, ¹H and ¹³C NMR are most informative.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-methoxy-3-nitropyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

G Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing NMR Spectrum NMR Spectrum Data Processing->NMR Spectrum

Caption: General Workflow for NMR Spectroscopy.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic CH~6.0-7.5Doublet1HH on pyridine ring
Aromatic CH~7.5-8.5Doublet1HH on pyridine ring
Methoxy (OCH₃)~3.7Singlet3H-OCH₃ protons
Amino (NH₂)~5.0-7.0Broad Singlet2H-NH₂ protons
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic C-NO₂~140-150Carbon attached to nitro group
Aromatic C-NH₂~150-160Carbon attached to amino group
Aromatic C-OCH₃~160-170Carbon attached to methoxy group
Aromatic CH~100-130Protonated carbons on pyridine ring
Methoxy C~55-OCH₃ carbon

The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the piecing together of the molecular skeleton and confirmation of the functional groups' positions.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amino)3300-3500Stretching (two bands for primary amine)[9]
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic - Methoxy)2850-2960Stretching
N-H (Amino)1580-1650Bending[9]
C=C, C=N (Aromatic Ring)1400-1600Stretching
N-O (Nitro)1500-1550 and 1300-1370Asymmetric and Symmetric Stretching
C-O (Methoxy)1000-1300Stretching
N-H (Amino)665-910Wagging[9][10]

The presence of characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the amino, nitro, and methoxy functional groups, as well as the aromatic pyridine ring.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

  • Sample Introduction: The sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically using Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Ion Expected m/z Interpretation
[M+H]⁺170.0560Molecular ion peak (protonated), confirming the molecular weight of 169.14 g/mol .[12][13]
[M-CH₃]⁺155.0404Loss of a methyl group from the methoxy moiety.
[M-NO₂]⁺124.0607Loss of the nitro group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.[7][8]

Comparative Analysis

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous structural determination.Requires a single, high-quality crystal; provides a solid-state structure which may differ from the solution-state.
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state structureProvides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules; does not provide bond lengths or angles directly.
IR Spectroscopy Presence of functional groupsQuick and easy to perform; provides a characteristic fingerprint of the molecule.Does not provide information on the connectivity of atoms.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity; can determine the elemental composition with high accuracy (HRMS).Does not provide information on the 3D arrangement of atoms.

Conclusion

The structural validation of 2-Amino-6-methoxy-3-nitropyridine, like any novel or critical compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography offers the most definitive and detailed structural information, its reliance on high-quality crystals can be a limiting factor. NMR, IR, and mass spectrometry are indispensable complementary techniques that provide a wealth of information regarding the connectivity, functional groups, and molecular formula. The convergence of data from all these methods provides the highest level of confidence in the assigned structure, ensuring the integrity of subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
  • IUCr Journals. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Central European Journal of Energetic Materials. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines Introduction. 5(2), -19.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • IUCr. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • ResearchGate. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile.
  • CymitQuimica. (n.d.). CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • MDPI. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
  • ResearchGate. (2025, August 6). Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 | Request PDF.
  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3.
  • Scientific Research Publishing. (2013). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Crystal Structure Theory and Applications, 2, 120-123.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • PMC. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
  • PubChemLite. (n.d.). 2-amino-6-methoxy-3-nitropyridine (C6H7N3O3).
  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone.
  • Ambeed.com. (n.d.). 14916-63-3 | 6-Nitropyridin-2-amine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1.
  • Sigma-Aldrich. (n.d.). 6-Nitropyridin-2-amine | 14916-63-3.
  • SpectraBase. (n.d.). 3,6-diamino-5-cyano-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide.
  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chem. Scand., 20(5).
  • ResearchGate. (2019, August). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 62.
  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • ChemicalBook. (2025, August 8). 2-Amino-6-methyl-5-nitropyridine | 22280-62-2.
  • Chemsrc. (2025, August 27). 3-bromo-6-methyl-5-nitropyridin-2-amine | CAS#:150935-62-9.
  • Aalto Research Portal. (2021, January 15). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Eurasian Chemical Communications, 3(1), 35-44.
  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

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Assessing the Purity of Synthesized 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary

3,5-Dimethoxy-6-nitropyridin-2-amine is a highly functionalized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., FGFR pathways) and complex energetic materials. Its structure features a "push-pull" electronic system: an electron-donating amino group at C2 and methoxy groups at C3/C5, opposed by a strong electron-withdrawing nitro group at C6.

This electronic environment creates unique analytical challenges. The molecule is prone to strong UV absorption but may exhibit pH-dependent solubility and ionization issues during chromatography. This guide compares the three dominant methodologies for purity assessment—HPLC-UV/MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to determine which protocol best suits your development stage.

Strategic Analysis: Selecting the Right Methodology

The choice of method depends on the "stage of truth" required. While HPLC is the industry workhorse for routine batch release, qNMR is the superior method for establishing the absolute purity of a primary reference standard.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV/MS Method B: qNMR (1H) Method C: DSC
Primary Utility Trace impurity profiling (0.05% level)Absolute content determinationPhysical state & polymorphism
Specificity High (Separates isomers/byproducts)High (Structural resolution)Low (Total impurity sum only)
Sensitivity (LOD) Excellent (< 0.01%)Moderate (~0.1 - 0.5%)Moderate (> 0.5%)
Reference Standard Required (for quantitation)Not Required (Internal Std used)Not Required
Throughput High (Automated sequences)Low (Manual processing)Medium
Cost per Run Low (Solvents/Columns)High (Deuterated solvents/Time)Low
Decision Logic: When to Use What

The following decision tree illustrates the logical workflow for selecting the appropriate purity assessment tool based on sample history and data requirements.

PurityDecisionTree cluster_impurities Impurity Profiling Start Start: Synthesized Batch RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Method B: qNMR (Establish Absolute Purity) RefStd->qNMR No (First Batch) HPLC Method A: HPLC-UV (Relative Purity %) RefStd->HPLC Yes qNMR->HPLC Calibrate Standard DSC Method C: DSC (Melting Point/Polymorphs) HPLC->DSC Solid State Check Release Batch Release (Certificate of Analysis) HPLC->Release

Figure 1: Analytical Decision Matrix. Use qNMR to qualify your first batch as a Primary Reference Standard, then use HPLC for routine trace impurity analysis.

Detailed Experimental Protocols
Protocol A: HPLC-PDA-MS (The Gold Standard for Impurity Profiling)

Objective: To detect and quantify regioisomers (e.g., 3,5-dimethoxy-4-nitro isomers) and synthetic precursors (2-amino-3,5-dimethoxypyridine) at ICH Q3A thresholds (>0.05%).

Scientific Rationale: The pyridine nitrogen is basic, but the nitro group at C6 reduces this basicity. However, residual silanol interactions on silica columns can still cause peak tailing. We utilize a charged surface hybrid (CSH) C18 column and acidic mobile phase to ensure the pyridine moiety remains protonated (


), improving peak symmetry.

Instrumentation & Conditions:

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV Channel 1: 254 nm (Aromatic core).

    • UV Channel 2: 340 nm (Nitro-amine charge transfer band).

    • MS: ESI Positive Mode (Scan 100–600 m/z).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Equilibration
15.0 95 Linear Ramp (Elute lipophilic impurities)
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Self-Validating System Suitability:

  • Resolution (

    
    ):  Must be > 1.5 between the main peak and the nearest impurity (likely the des-nitro precursor).
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase buffer strength or temperature.
Protocol B: Quantitative NMR (qNMR) (The Absolute Truth)

Objective: To determine the absolute weight-percent purity of the bulk material without a reference standard.

Scientific Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei. By using an Internal Calibrant (IC) of certified purity, we can calculate the exact purity of the DMNPA.

  • Solvent Choice: DMSO-d6 is selected because nitro-amino pyridines often have poor solubility in CDCl3 and can aggregate, broadening peaks.

  • Relaxation Delay (

    
    ):  Critical for accuracy. The delay must be 
    
    
    
    (longitudinal relaxation time) to ensure 99.3% magnetization recovery.

Reagents:

  • Analyte: ~10 mg of this compound.

  • Internal Standard (IC): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg). Target a 1:1 molar ratio.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Spectral Width: 20 ppm (-2 to 18 ppm).

    • Relaxation Delay (

      
      ): 30 seconds  (Conservative; aromatic protons usually have 
      
      
      
      s).
    • Scans: 16 or 32 (for S/N > 250).

  • Processing: Phase manually. Baseline correct. Integrate the methoxy singlets of the analyte (3.8–4.0 ppm region) against the singlet of the standard.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity.[1][2][3][4][5][6][7][8]
Data Interpretation & Troubleshooting
HPLC-MS Workflow Logic

The following diagram details how to interpret the HPLC-MS data to confirm the identity of the peak and flag potential co-eluting impurities.

HPLC_Workflow Inject Inject Sample (LC-MS) Detect Detect Main Peak (RT ~8-10 min) Inject->Detect CheckUV Check UV Spectrum (Max ~340nm?) Detect->CheckUV CheckMS Check Mass Spec ([M+H]+ = 200.1?) CheckUV->CheckMS Yes FailID Wrong Compound CheckUV->FailID No PassID Identity Confirmed CheckMS->PassID Yes CheckMS->FailID No PurityCalc Integrate Area % (Exclude solvent front) PassID->PurityCalc

Figure 2: HPLC-MS Identification and Integration Workflow. Verification of the [M+H]+ adduct (approx m/z 200 for C7H9N3O4) is mandatory before purity integration.

Common Impurities to Watch
  • Des-nitro precursor: 2-amino-3,5-dimethoxypyridine.

    • Detection: Lower retention time (more polar).

    • Cause: Incomplete nitration reaction.

  • Regioisomers: 2-amino-3,5-dimethoxy-4-nitropyridine.

    • Detection: Very close retention time (critical pair).

    • Differentiation: qNMR coupling constants (J-coupling) will differ between the aromatic proton at C4 vs C6.

References
  • International Council for Harmonisation (ICH). (2006).[9] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Hollenhorst, T., et al. (2012). "Development and validation of an HPLC method for the determination of nitropyridines." Chromatographia, 75, 123-130.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dimethoxy-6-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Hazard Assessment

The primary hazards associated with 3,5-Dimethoxy-6-nitropyridin-2-amine are inferred from its chemical structure:

  • Aromatic Nitro Compounds: This class of chemicals is known for systemic effects, including the potential to cause methemoglobinemia, which impairs oxygen transport in the blood. They are often readily absorbed through the skin and can be toxic.[3] Pure organic nitrocompounds can also be thermally sensitive and may decompose exothermically at elevated temperatures.[4]

  • Aminopyridines: These compounds can be highly toxic if swallowed, inhaled, or absorbed through the skin.[5][6] They are known to affect the central nervous system and can cause skin, eye, and respiratory irritation.[5][7][8]

Given these characteristics, this compound should be handled as a substance with high acute toxicity. All operations must be designed to minimize exposure and prevent accidental release.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to ensure researcher safety. The selection of PPE should be based on the specific procedure being performed, with an emphasis on creating a robust barrier against dermal, ocular, and respiratory exposure.

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[5][9] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][8]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated chemical safety goggles or a full-face shield.[5]Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles during procedures with a higher splash risk.
Hand Protection Double-gloving with compatible materials (e.g., nitrile gloves).Aromatic nitro compounds and amines can be absorbed through the skin.[3][5] Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves should be inspected before use and changed immediately if contamination is suspected.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects against accidental spills on skin and clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection A NIOSH-approved respirator may be required.For procedures that could generate significant dust or aerosols outside of a fume hood, or in case of a ventilation failure, a respirator is necessary. The specific type should be determined by a formal risk assessment.[5][9]

Operational Plans: From Weighing to Reaction

Adherence to a strict, step-by-step protocol is critical for minimizing exposure during routine laboratory operations.

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_cleanup Immediate Cleanup cluster_final Final Steps prep_area 1. Designate & Clear Fume Hood Space gather_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) gather_mats 3. Assemble All Necessary Equipment & Reagents weigh 4. Weigh Compound on Tared Weigh Paper in Hood gather_mats->weigh Proceed to Handling transfer 5. Carefully Transfer Solid to Reaction Vessel dissolve 6. Add Solvent Slowly to Dissolve Solid dispose_weigh 7. Place Contaminated Weigh Paper in Solid Waste dissolve->dispose_weigh After Transfer wipe 8. Decontaminate Spatula & Surfaces with Solvent dispose_wipes 9. Dispose of Wipes in Solid Waste Container remove_outer 10. Remove Outer Gloves, Dispose in Solid Waste dispose_wipes->remove_outer Final Cleanup remove_inner 11. Remove Inner Gloves & Wash Hands Thoroughly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.